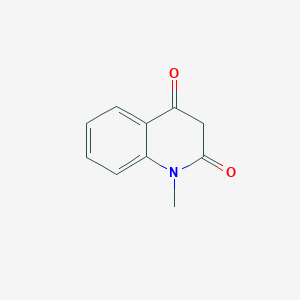

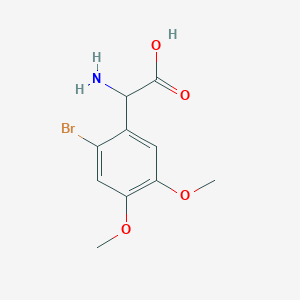

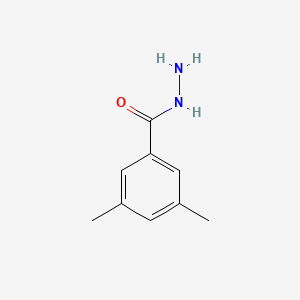

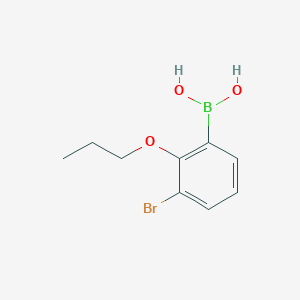

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with high yields. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters is achieved through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates, with the formation of a thiophene core that is then converted into a pyrrole nucleus . Another example is the synthesis of aromatic d-amino acids, where a Suzuki cross-coupling reaction is a key step, indicating the potential for cross-coupling reactions in the synthesis of aromatic amino acids with bromine substituents . Additionally, the synthesis of an intermediate of naproxen, which is structurally related to the compound of interest, involves bromination, acylation, Bucherer Berg's reaction, and hydrolysis, with an overall yield of 68% .

Molecular Structure Analysis

The molecular structure of amino acids and their derivatives is characterized by the presence of an amino group and a carboxylic acid group. The presence of aromatic rings, such as biphenyl or naphthalene, and substituents like bromine or methoxy groups, can influence the chemical reactivity and physical properties of these compounds. The papers do not provide detailed molecular structure analysis of Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid, but they do discuss the structures of related compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds suggest that Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid could potentially undergo similar reactions. These may include nucleophilic substitutions facilitated by the bromine atom, cross-coupling reactions, and reactions involving the amino group, such as amide formation or incorporation into peptide sequences .

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic amino acids and their derivatives are influenced by their molecular structure. The presence of substituents like bromine and methoxy groups can affect properties such as solubility, melting point, and reactivity. The papers discuss the fluorescence properties of synthesized amino acids, indicating that the compound of interest may also exhibit specific optical properties under certain conditions . The high yield and rapid synthesis of related compounds suggest that Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid could be synthesized efficiently under optimized conditions .

Applications De Recherche Scientifique

Metabolic Pathways and Derivatives

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid is involved in the in vivo metabolism of psychoactive substances, where it acts as a metabolite in various metabolic pathways. For instance, the compound has been identified as a metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, indicating its role in the deamination process leading to the production of alcohol and carboxylic acid metabolites. This suggests its potential utility in the study of drug metabolism and the development of therapeutic agents targeting specific metabolic pathways (Kanamori et al., 2002).

Synthetic and Analytical Chemistry

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid also finds applications in synthetic chemistry, as demonstrated by its involvement in the synthesis and characterization of various compounds. For example, it has been used in the synthesis of novel aryloxyacetic acid analogs, showing potential for antimicrobial activity and indicating its significance in the development of new pharmaceutical compounds with potent bioactivity against various pathogens (Dahiya et al., 2008).

Propriétés

IUPAC Name |

2-amino-2-(2-bromo-4,5-dimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4/c1-15-7-3-5(9(12)10(13)14)6(11)4-8(7)16-2/h3-4,9H,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSNNNNYWQWOQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(C(=O)O)N)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401787 |

Source

|

| Record name | amino(2-bromo-4,5-dimethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid | |

CAS RN |

500696-00-4 |

Source

|

| Record name | amino(2-bromo-4,5-dimethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)

![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)

![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)

![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)